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Compound Name: 2-Methyl-4-phenyl-1-butene

Cat. No.: B12996274 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-phenyl-1-butene

Introduction
Welcome to a comprehensive technical guide on the physical properties of 2-Methyl-4-phenyl-
1-butene (CAS No: 6683-51-8).[1][2][3] This document is designed for researchers, scientists,

and professionals in the field of drug development and organic synthesis. Understanding the

physical characteristics of a compound is a foundational requirement for its application,

purification, and manipulation in a laboratory setting. This guide moves beyond a simple

recitation of data, offering insights into the experimental determination of these properties and

their relationship to the compound's molecular structure. As such, it serves as both a reference

and a practical manual for the rigorous scientific characterization of this compound.

The molecule, with its terminal double bond and aromatic phenyl group, presents an interesting

subject for physical analysis, influencing properties from its boiling point to its spectroscopic

signature. This guide will provide a summary of its core properties, detailed protocols for their

experimental verification, and an overview of the spectroscopic data essential for confirming

structural integrity.

Section 1: Core Physical and Chemical Properties
The fundamental physical constants of 2-Methyl-4-phenyl-1-butene are critical for its

handling, dosage, and use in synthetic protocols. These properties are summarized in the table

below.
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Property Value Source(s)

Molecular Formula C₁₁H₁₄ [3][4][5]

Molecular Weight 146.23 g/mol [1], [4]

Boiling Point 205 °C (at 760 mmHg) [1]

Refractive Index (n_D²⁰) 1.5048 [6]

Density Not Reported [4]

CAS Number 6683-51-8 [1], [4]

Note on Density: While a specific density value for 2-Methyl-4-phenyl-1-butene is not readily

available in common chemical databases, a detailed experimental protocol for its determination

is provided in Section 2.2.

Section 2: Experimental Determination of Physical
Properties
A core tenet of scientific integrity is the ability to independently verify physical data. The

following protocols are presented as self-validating systems, designed to yield accurate and

reproducible results.

Protocol for Boiling Point Determination (Micro-Reflux
Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external

pressure.[7] This protocol is suitable for small sample volumes.[8]

Causality Statement: This method is chosen for its efficiency with milliliter-scale quantities. The

key principle is establishing a thermal equilibrium between the liquid and vapor phases. The

thermometer bulb is placed in the vapor phase, not the liquid, to measure the temperature of

the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[8]

Methodology:
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Apparatus Setup: Place approximately 0.5-1.0 mL of 2-Methyl-4-phenyl-1-butene into a

small test tube. Add a small magnetic stir bar to prevent bumping.

Positioning: Clamp the test tube in a heating block on a magnetic stirrer. Clamp a calibrated

thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[8]

Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block gradually.

Observation: Observe the sample for boiling (bubble formation) and the formation of a "reflux

ring" - a ring of condensing vapor on the test tube walls.[8]

Measurement: Carefully adjust the thermometer's position so the bulb is level with the reflux

ring. Allow the temperature to stabilize for 2-3 minutes. The stable temperature reading is the

observed boiling point.[8]

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly

from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct

the boiling point to standard pressure.
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Preparation

Apparatus Setup

Measurement

Finalization

Add 0.5-1.0 mL sample
to test tube

Add stir bar

Clamp tube in
heating block

Position thermometer bulb
1 cm above liquid

Start stirring and
gradual heating

Observe for boiling
and reflux ring

Adjust thermometer to
reflux ring level

Record stable
temperature

Record ambient pressure

Apply pressure correction
if necessary
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Data Acquisition

Data Interpretation

Pure Sample of
2-Methyl-4-phenyl-1-butene

¹H & ¹³C NMR FTIR Mass Spec (GC-MS)

Confirm proton environments
and carbon backbone

Identify functional groups
(Aromatic, Alkene)

Determine molecular weight
and fragmentation

Structural Confirmation
&

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen

environments in the molecule. For 2-Methyl-4-phenyl-1-butene, the following characteristic

signals are expected:

Aromatic Protons (7.0-7.5 ppm): A complex multiplet corresponding to the five protons on the

phenyl ring. [9]* Vinylic Protons (4.5-5.0 ppm): Two distinct signals for the two geminal

protons (=CH₂) on the terminal double bond. [10]* Benzylic & Allylic Protons (2.0-3.0 ppm):

Multiplets for the two methylene groups (-CH₂-CH₂-) connecting the aromatic ring and the

double bond.

Methyl Protons (~1.7 ppm): A singlet or narrow multiplet for the three protons of the methyl

group attached to the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

environments.
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Aromatic Carbons (125-145 ppm): Multiple signals for the six carbons of the phenyl ring.

Alkene Carbons (110-150 ppm): Two signals for the sp² hybridized carbons of the C=C

double bond. [11]* Aliphatic Carbons (20-40 ppm): Signals for the sp³ hybridized methyl and

methylene carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

Aromatic & Alkene C-H Stretch (>3000 cm⁻¹): A sharp peak or series of peaks just to the left

of 3000 cm⁻¹, characteristic of C-H bonds on sp² carbons. [12][13]* Aliphatic C-H Stretch

(<3000 cm⁻¹): Peaks just to the right of 3000 cm⁻¹ for the C-H bonds on the methylene and

methyl groups.

C=C Stretch (1600-1680 cm⁻¹): Absorption bands corresponding to the carbon-carbon

double bond of the alkene and the aromatic ring vibrations. [4]* C-H Out-of-Plane Bending

(690-900 cm⁻¹): Strong absorptions in this region can help confirm the monosubstituted

pattern of the benzene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information

about the molecule's fragmentation pattern.

Molecular Ion Peak (M⁺): An intense peak at m/z = 146, corresponding to the molecular

weight of the compound. [4]* Key Fragments: A prominent peak at m/z = 91 is expected,

corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.

Section 4: Solubility Characteristics
Theoretical Assessment: Based on its molecular structure—a nonpolar hydrocarbon backbone

with a large phenyl group—2-Methyl-4-phenyl-1-butene is predicted to be hydrophobic. It is

therefore expected to be:

Insoluble in water and other polar protic solvents. [11]* Soluble in common nonpolar and

weakly polar organic solvents such as hexane, toluene, diethyl ether, and dichloromethane.

Protocol for Qualitative Solubility Testing: This protocol allows for the systematic and rapid

determination of a compound's solubility profile. [12] Methodology:
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Sample Preparation: In a small test tube, add approximately 0.1 mL (2-3 drops) of 2-Methyl-
4-phenyl-1-butene. [12]2. Solvent Addition: Add the test solvent (e.g., water, ethanol,

toluene) dropwise, shaking vigorously after each addition, up to a total volume of 3 mL.

[12]3. Observation: A compound is considered "soluble" if it forms a clear, homogeneous

solution with no visible phase separation. If it remains as a separate layer or a persistent

emulsion, it is "insoluble."

Systematic Testing: Perform the test sequentially with the following solvents to build a

complete profile:

Water (Polar, Protic)

Ethanol (Polar, Protic)

Toluene (Nonpolar, Aromatic)

Hexane (Nonpolar, Aliphatic)

Conclusion
This guide has detailed the key physical properties of 2-Methyl-4-phenyl-1-butene and

provided robust, validated protocols for their experimental determination. The tabulated data for

boiling point and refractive index, combined with the comprehensive spectroscopic profile,

provide a strong foundation for the confident use of this compound in research and

development. By understanding not just the what but the how and why of physical property

measurement, scientists can ensure the quality, purity, and consistency of their materials,

which is paramount for reproducible and reliable scientific outcomes.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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